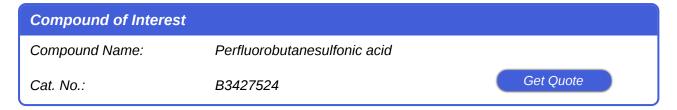


Application Note: High-Resolution Mass Spectrometry for the Identification of Unknown PFAS

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic organofluorine compounds that have garnered significant attention due to their widespread presence, persistence in the environment, and potential adverse health effects.[1][2] The sheer number of PFAS, estimated to be over 9,000, and the continuous emergence of novel structures pose a significant analytical challenge.[3][4] Traditional targeted methods, which rely on the availability of certified reference standards, are limited in their scope and cannot account for the vast majority of unknown or unanticipated PFAS.[1][3]

High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the non-targeted analysis (NTA) of PFAS, enabling the detection and tentative identification of unknown compounds in complex environmental and biological matrices.[2][5][6] The high mass accuracy and resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, allow for the determination of elemental compositions and the differentiation of PFAS from co-eluting matrix components.[2][5][7] This application note provides a detailed protocol for the identification of unknown PFAS using HRMS, covering sample preparation, instrumental analysis, and data processing workflows.

Materials and Methods



Reagents and Materials

- · LC-MS grade water, methanol, and acetonitrile
- Ammonium acetate
- Formic acid
- Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut PFAS WAX/Carbon S, Waters Oasis WAX)[8][9]
- Polypropylene tubes and vials (pre-screened for PFAS contamination)[10]
- Syringe filters (e.g., nylon, PVDF; pre-screened for PFAS contamination)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- High-Resolution Mass Spectrometer (e.g., QTOF, Orbitrap) capable of performing datadependent acquisition (DDA) or data-independent acquisition (DIA).
- Nitrogen generator for the mass spectrometer.

Software

- Mass spectrometer control software.
- Data processing software with capabilities for non-targeted screening, such as Thermo
 Fisher Compound Discoverer, Waters UNIFI, or open-source platforms like FluoroMatch.[3]
 [11][12]

Experimental Protocols Sample Preparation

Proper sample preparation is critical to isolate and concentrate PFAS from complex matrices while minimizing background contamination.[13] Solid-phase extraction (SPE) is a widely used

Methodological & Application





technique for this purpose.[9][13] The following are generalized protocols for water and soil samples.

Aqueous Samples (e.g., Groundwater, Surface Water)

- Filtration: If suspended solids are present, filter the water sample (typically 250-500 mL) through a pre-screened glass fiber filter.
- Spiking: Add a surrogate standard solution to the sample to monitor extraction efficiency.
- SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge sequentially with methanol and LC-MS grade water.
- Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Washing: Wash the cartridge with a solution of water and a weak organic solvent to remove interferences.
- Elution: Elute the PFAS from the cartridge using a small volume of a stronger organic solvent, such as methanol or acetonitrile, often with a modifier like ammonium hydroxide.
- Concentration: Concentrate the eluate to a final volume of 0.5-1 mL under a gentle stream of nitrogen.
- Reconstitution: Add LC-MS grade water to the concentrated extract to achieve the desired final solvent composition for LC-MS analysis.

Solid Samples (e.g., Soil, Sediment)

- Extraction: Extract a known weight of the homogenized solid sample (e.g., 2-5 g) with an
 organic solvent, typically methanol or acetonitrile, often with the aid of ultrasonication or
 shaking.
- Centrifugation: Centrifuge the extract to separate the solid and liquid phases.
- Cleanup: The supernatant may require further cleanup using SPE. A common approach involves passing the extract through a graphitized carbon black (GCB) or a combination



WAX/GCB cartridge to remove matrix interferences.[14]

 Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute it in a suitable solvent for LC-MS analysis, similar to the aqueous sample protocol.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

- Chromatographic Separation:
 - Column: Use a C18 or other suitable reversed-phase column.
 - Mobile Phases:
 - A: Water with a modifier (e.g., 20 mM ammonium acetate).
 - B: Methanol or acetonitrile.
 - Gradient: Employ a gradient elution to separate PFAS based on their chain length and functional group.
 - Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for legacy and many emerging PFAS.
 - Acquisition Mode:
 - Full Scan MS: Acquire high-resolution full scan data to detect all ionizable compounds within a specified mass range (e.g., m/z 100-1500).
 - Data-Dependent MS/MS (dd-MS2): Automatically trigger fragmentation of the most intense ions from the full scan to obtain structural information.



- Key Parameters:
 - Mass Resolution: > 20,000 FWHM.
 - Mass Accuracy: < 5 ppm.
 - Collision Energy: Use a stepped or ramped collision energy to generate a range of fragment ions.

Data Analysis Workflow

The identification of unknown PFAS from HRMS data is a multi-step process that involves filtering, feature detection, and structural elucidation.

- Peak Picking and Feature Detection: Process the raw data to detect chromatographic peaks and group them into features characterized by accurate mass, retention time, and intensity.
- Blank Subtraction: Remove features that are also present in procedural blanks to minimize false positives from background contamination.
- Homologous Series Identification: A key characteristic of many PFAS is their formation of homologous series, where members differ by a repeating CF2 unit (mass = 49.9968 Da).
 Algorithms can be used to search for features that fit this pattern.
- Mass Defect Filtering: Fluorine has a negative mass defect. This property can be exploited to
 filter for potential PFAS candidates. Kendrick Mass Defect (KMD) analysis, where masses
 are recalculated using the mass of CF2 as the base unit, is a powerful tool for visualizing and
 identifying homologous series of PFAS.[3][15][16]
- Formula Prediction: For prioritized features, generate possible elemental formulas based on the accurate mass and isotopic pattern. Constraints such as the number of fluorine atoms and the presence of other elements (C, H, O, N, S) can be applied.
- Fragment Analysis: Manually or automatically interpret the MS/MS spectra to identify characteristic fragment ions and neutral losses. Common fragmentation pathways for PFAS include the loss of CO2 for carboxylic acids and SO3 for sulfonic acids, followed by fragmentation of the perfluoroalkyl chain.[17][18][19]



- Database and Library Searching: Compare the accurate mass, retention time (if available), and fragmentation pattern against PFAS databases and spectral libraries for tentative identification.[11]
- Confidence Level Assignment: Assign a confidence level to the identification based on the available evidence, such as the Schymanski annotation confidence scale.[15]

Data Presentation

Table 1: Example LC-HRMS Parameters for Unknown PFAS Screening

Parameter	Setting		
LC System	UHPLC		
Column	C18, 2.1 x 100 mm, 1.8 μm		
Mobile Phase A	20 mM Ammonium Acetate in Water		
Mobile Phase B	Methanol		
Gradient	10% B to 95% B over 20 min		
Flow Rate	0.4 mL/min		
Injection Volume	5 μL		
MS System	Q-Exactive Orbitrap		
Ionization Mode	ESI Negative		
Scan Range	m/z 100-1500		
Resolution (Full Scan)	70,000		
Resolution (MS/MS)	17,500		
AGC Target	1e6		
Maximum IT	100 ms		
Collision Energy	Stepped HCD (20, 40, 60 eV)		

Table 2: Example of Prioritized Features for Unknown PFAS Identification



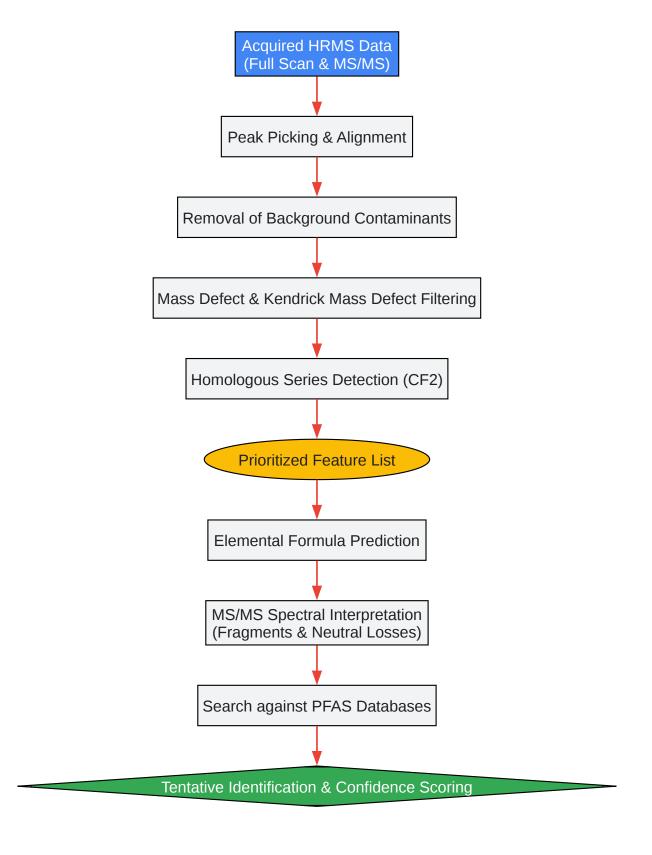
Feature ID	Retention Time (min)	Measured m/z	Mass Accuracy (ppm)	Proposed Formula	Tentative Identificat ion	Confiden ce Level
1	8.54	498.9845	1.2	C9HF17O3 S	PFOS related compound	Level 3
2	9.21	512.9641	-0.8	C10F19O2	Novel PFECA	Level 4
3	7.88	462.9783	2.5	C8HF14O4	GenX related compound	Level 3

Visualizations









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